molecular formula C21H26BrNO4 B11966781 Laudanosine, 6'-bromo- CAS No. 53392-66-8

Laudanosine, 6'-bromo-

Cat. No.: B11966781
CAS No.: 53392-66-8
M. Wt: 436.3 g/mol
InChI Key: LGEHGMJWQAKLLI-UHFFFAOYSA-N
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Description

Laudanosine, 6’-bromo- is a derivative of laudanosine, a benzyltetrahydroisoquinoline alkaloidLaudanosine itself is a recognized metabolite of neuromuscular blocking agents such as atracurium and cisatracurium .

Preparation Methods

The synthesis of laudanosine, 6’-bromo- typically involves the bromination of laudanosine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Chemical Reactions Analysis

Laudanosine, 6’-bromo- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is a brominated derivative of the oxidized laudanosine.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is a reduced form of laudanosine, 6’-bromo-.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Scientific Research Applications

Mechanism of Action

Laudanosine, 6’-bromo- exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It has been shown to interact with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors. These interactions can modulate neuronal activity and influence various physiological processes, including muscle relaxation and seizure activity .

Comparison with Similar Compounds

Laudanosine, 6’-bromo- is structurally similar to other benzyltetrahydroisoquinoline alkaloids such as papaverine and its derivatives. it has unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets . Similar compounds include:

Properties

CAS No.

53392-66-8

Molecular Formula

C21H26BrNO4

Molecular Weight

436.3 g/mol

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3

InChI Key

LGEHGMJWQAKLLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC

Origin of Product

United States

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